molecular formula C12H24N2O2 B1415094 (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester CAS No. 1217838-01-1

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

Cat. No. B1415094
CAS RN: 1217838-01-1
M. Wt: 228.33 g/mol
InChI Key: PBGQRRIIQREOFN-SNVBAGLBSA-N
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Description

“®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1217838-01-1 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl 3-[(2R)-2-pyrrolidinyl]propylcarbamate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 . The InChI key is PBGQRRIIQREOFN-SNVBAGLBSA-N .

Scientific Research Applications

Synthetic and Crystallographic Studies

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester and similar compounds have been a subject of interest in synthetic and crystallographic studies. For instance, research conducted by Kant, Singh, and Agarwal (2015) focused on the synthetic preparation and structural characterization of a related compound, demonstrating the compound's non-planar conformation except for the carbazole moiety, and the presence of strong intermolecular hydrogen bonding stabilizing the crystal packing (Kant, R., Singh, V., & Agarwal, A., 2015).

Medicinal Chemistry and Drug Discovery

Compounds similar to (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester have been synthesized and evaluated in medicinal chemistry and drug discovery. Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids using a diastereoselective route. These compounds were screened for affinity against various integrins, leading to the discovery of analogs with high affinity and selectivity for αvβ6 integrin, indicating potential therapeutic applications in treating idiopathic pulmonary fibrosis (Procopiou, P. et al., 2018).

Catalytic and Synthetic Applications

The structure and reactivity of similar carbamic acid esters have been explored for various catalytic and synthetic applications. For example, Mondal and Bhowmick (2018) developed a pyrrolidine ring containing carbamate ester and demonstrated its efficacy as an organocatalyst in asymmetric Michael addition reactions in aqueous media. This carbamate ester surpassed the performance of 1,2-diaminocyclohexane derived carbamate ester in terms of yields, diastereoselectivities, and enantioselectivities (Mondal, A., & Bhowmick, K. C., 2018).

Chemical Synthesis and Analysis

The compound and its analogs have been used in various chemical synthesis and analytical methods. For example, Goss et al. (2009) utilized similar compounds in the enantioselective preparation of dihydropyrimidones, highlighting the compound's utility in the synthesis of chiral compounds and its involvement in Mannich reactions (Goss, J. M. et al., 2009).

Safety and Hazards

The safety information for “®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Mechanism of Action

Target of Action

It is known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . This suggests that the compound may interact with various biochemical targets, particularly proteins and peptides, in its role as a carboxyl group surrogate.

Mode of Action

The compound interacts with its targets through a series of chemical transformations. The tert-butyl group in the compound exhibits a unique reactivity pattern due to its crowded structure . This reactivity allows the compound to participate in various chemical transformations, including those involved in peptide synthesis .

Biochemical Pathways

The compound is involved in the biosynthetic pathways of peptide synthesis . It acts as a surrogate for the carboxyl group in these pathways, enabling the formation of peptide bonds. The compound’s involvement in these pathways suggests that it may have downstream effects on protein structure and function.

Pharmacokinetics

It is known that the tert-butyl ester group is resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 . This resistance could impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability can be affected by factors such as pH, temperature, and the presence of other chemical entities . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the specific conditions of the reaction, including the concentration of reactants and the presence of catalysts .

properties

IUPAC Name

tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGQRRIIQREOFN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

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